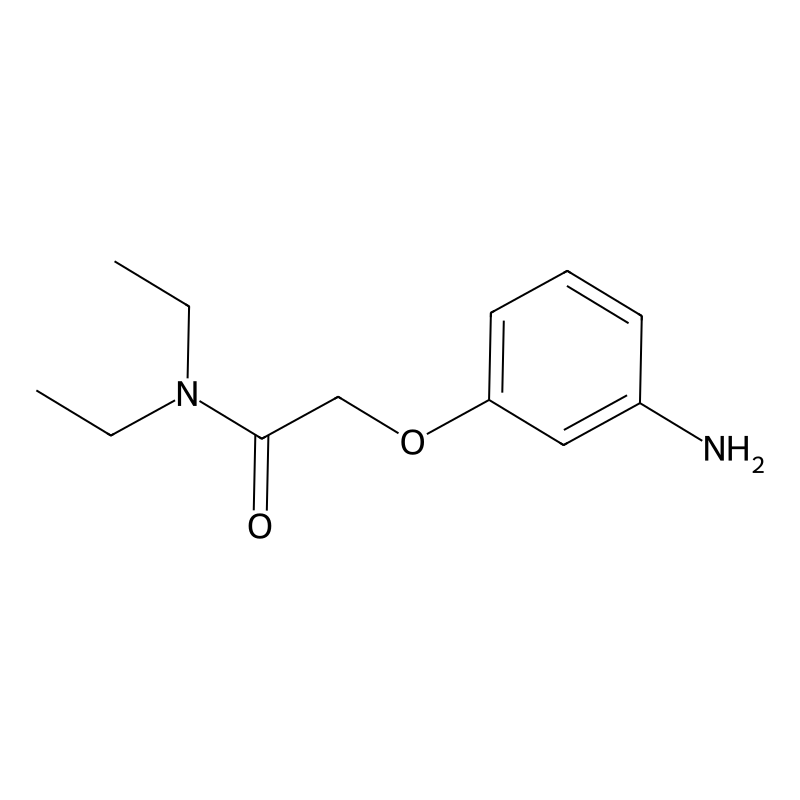

2-(3-aminophenoxy)-N,N-diethylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electronic Applications

Specific Scientific Field

Polymer Chemistry: and

Summary of the Application

2-(3-aminophenoxy)-N,N-diethylacetamide: can be incorporated into for electronic applications.

Experimental Procedures

Synthesis of Polyimide Film

Results and Outcomes

- The resulting 2-(3-aminophenoxy)-N,N-diethylacetamide-based polyimide film exhibits:

2-(3-aminophenoxy)-N,N-diethylacetamide is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. This compound features a diethylacetamide moiety linked to a 3-aminophenoxy group. The structure consists of an acetamide functional group, which contributes to its potential biological activity, and an aromatic ring that enhances its chemical stability and reactivity. The presence of the amino group on the phenoxy ring allows for various interactions in biological systems, making this compound of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 2-(3-aminophenoxy)-N,N-diethylacetamide can be attributed to its functional groups. Key reactions include:

- Acylation: The acetamide group can undergo acylation reactions, allowing for the introduction of various acyl groups.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.

These reactions are essential for understanding how this compound can be modified for enhanced biological activity or specificity .

2-(3-aminophenoxy)-N,N-diethylacetamide has shown potential biological activities that warrant further investigation. Preliminary studies suggest that compounds with similar structures may exhibit:

- Antimicrobial Properties: Compounds containing phenolic structures often demonstrate antimicrobial activity, which could extend to this compound.

- Anti-inflammatory Effects: The presence of the amino group may contribute to anti-inflammatory activities by modulating immune responses.

- Cytotoxicity: Some derivatives have been explored for their cytotoxic effects against cancer cell lines, indicating potential as therapeutic agents in oncology.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of 2-(3-aminophenoxy)-N,N-diethylacetamide .

Synthesis of 2-(3-aminophenoxy)-N,N-diethylacetamide can be achieved through several methods:

- Direct Amination: Starting from 3-chlorophenol, amination with diethylacetamide in the presence of a base can yield the desired product.

- Coupling Reactions: Utilizing coupling reagents, such as EDC or DCC, allows for the formation of the amide bond between 3-aminophenol and diethylacetamide.

- Reflux Conditions: Conducting reactions under reflux conditions can enhance yields and purity.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to optimize yields and selectivity .

The applications of 2-(3-aminophenoxy)-N,N-diethylacetamide span several fields:

- Pharmaceutical Development: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.

- Biochemical Research: This compound is utilized in proteomics research, serving as a biochemical tool for studying protein interactions and functions.

- Chemical Probes: It can act as a chemical probe in biological assays to investigate specific pathways or cellular processes .

Interaction studies involving 2-(3-aminophenoxy)-N,N-diethylacetamide focus on its binding affinity with various biological targets:

- Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Receptor Interactions: Studies may explore its affinity for specific receptors, contributing to understanding its pharmacological profile.

- Cellular Uptake: Assessing how well this compound is absorbed by cells can inform its efficacy as a therapeutic agent.

Such studies are crucial for determining the clinical relevance and safety profile of this compound .

Several compounds share structural similarities with 2-(3-aminophenoxy)-N,N-diethylacetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Aminophenoxy)-N,N-diethylacetamide | C₁₂H₁₈N₂O₂ | Para-substituted phenol |

| 2-(3-Aminophenyl)-N,N-diethylacetamide | C₁₂H₁₈N₂O₂ | Lacks the ether linkage |

| N,N-Diethyl-m-toluidine | C₁₁H₁₅N | Methyl group on aromatic ring |

Uniqueness

The uniqueness of 2-(3-aminophenoxy)-N,N-diethylacetamide lies in its specific combination of functional groups that allow for diverse chemical reactivity while maintaining stability. Its potential biological activities also set it apart from similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .